N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-2-21-7-8-25-15-6-4-12(10-13(15)17(21)22)20-26(23,24)16-9-11(18)3-5-14(16)19/h3-6,9-10,20H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAYARBUTLHWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two primary subunits:
- 4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine (Core intermediate)
- 2,5-Difluorobenzenesulfonyl chloride (Electrophilic coupling partner)
Retrosynthetic disconnection reveals two viable pathways:
- Pathway A : Direct sulfonamidation of the oxazepine amine with 2,5-difluorobenzenesulfonyl chloride.
- Pathway B : Sequential construction of the oxazepine ring followed by sulfonamide introduction.
Both routes require precise control over reaction conditions to avoid side reactions, particularly during sulfonamide bond formation.
Synthesis of the Tetrahydrobenzo[f]Oxazepine Core
Cyclocondensation of α-Amino Alcohols and Carbonyl Derivatives
The Baylis-Hillman reaction between aldehydes and α-amino alcohols serves as a foundational method for oxazepine synthesis. For example, 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine is synthesized via:
Aldehyde-Amino Alcohol Coupling :
Intramolecular Cyclization :
- Heating the intermediate in toluene at 110°C for 6–8 hours.
- Acid catalyst: p-Toluenesulfonic acid (pTSA)
- Yield: 85–90%.
Table 1: Comparative Analysis of Oxazepine Core Synthesis Methods
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Baylis-Hillman | DABCO, Ethyl glyoxylate | DCM | 25 | 24 | 68 |
| Acid-Catalyzed | pTSA, Toluene | Toluene | 110 | 8 | 88 |
| Microwave-Assisted | NaHCO₃, Ethanol | EtOH | 120 | 2 | 78 |
Microwave-assisted cyclization reduces reaction time by 75% compared to conventional heating, though with a slight yield penalty.
Sulfonamide Functionalization Strategies
Direct Sulfonamidation of the Oxazepine Amine
The primary route involves reacting the oxazepine amine with 2,5-difluorobenzenesulfonyl chloride under Schotten-Baumann conditions:
Reaction Protocol :
- Dissolve 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine (1 eq) in anhydrous THF.
- Add 2,5-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
- Stir with triethylamine (2 eq) as a base for 12 hours at room temperature.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Optimization Parameters :
Table 2: Sulfonamidation Yield Under Varied Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | TEA | 25 | 12 | 87 |
| DCM | Pyridine | 25 | 18 | 73 |
| Acetonitrile | DMAP | 40 | 8 | 68 |
Alternative Synthetic Routes and Industrial Scalability
Solid-Phase Combinatorial Synthesis
Poly(ethylene glycol) 5000 monomethyl ether (MeOPEG) serves as a soluble polymer support for high-throughput oxazepine synthesis:
Procedure :
Advantages :
Analytical Characterization and Quality Control
Spectroscopic Validation
Regulatory Compliance
- ICH Guidelines : Q3A (Impurities), Q6A (Specifications)
- Storage : -20°C under argon (P403, P405).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide include other benzo-fused oxazepines and difluorobenzenesulfonamides. Examples include:
- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide
- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 382.4 g/mol
- CAS Number : 922553-55-7
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 382.4 g/mol |
| Structure | Structure |
The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the tetrahydrobenzo[f][1,4]oxazepine core and sulfonamide group. These components are known to influence various biological pathways:
- Anticancer Activity : Similar compounds have shown efficacy in inducing differentiation in acute myeloid leukemia (AML) cells. The structural motifs allow for interaction with cellular targets involved in cancer progression and apoptosis.
- Immunomodulation : Research indicates that derivatives can upregulate CD11b expression in immune cells, suggesting potential applications in modulating immune responses.
- Kinase Inhibition : The oxazepine scaffold is associated with kinase inhibition, which plays a crucial role in signal transduction pathways related to cell growth and survival.
Study 1: Anticancer Properties
A study investigating the effects of related oxazepine compounds on AML cells demonstrated that these compounds could promote differentiation and inhibit proliferation. The study utilized various assays to measure cell viability and differentiation markers.
- Methodology : AML cell lines were treated with varying concentrations of the compound.
- Results : Significant induction of differentiation markers was observed at concentrations above 10 µM, with a corresponding decrease in cell viability.
Study 2: Immunomodulatory Effects
Another research effort focused on the immunomodulatory effects of sulfonamide derivatives:
- Objective : To assess the impact on CD11b expression in monocytes.
- Findings : Treatment with N-(4-ethyl-5-oxo...) led to a notable increase in CD11b expression, indicating enhanced immune activation.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities observed in structurally similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin | Kinase inhibition | |
| N-(5-methyl-4-oxo-benzoxazepin)-phenylmethanesulfonamide | Anticancer activity | |
| N-(trifluoromethyl)benzamide derivative | Selective kinase inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoxazepinone core. A common approach includes:
Core Acylation : React the benzoxazepinone intermediate with 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane).
Yield Optimization : Adjust stoichiometry (1.2 equivalents of sulfonyl chloride) and reaction time (6–8 hours) to achieve yields >75% .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups:
- NMR Analysis :
- Mass Spectrometry : Validate molecular ion [M+H]⁺ matching the theoretical mass (±1 Da).
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Kinetic Analysis : Apply density functional theory (DFT) to calculate activation energies for acylation steps, identifying rate-limiting stages (e.g., sulfonyl chloride nucleophilic attack) .
Process Validation : Compare simulated yields (>80%) with experimental data (±5% error tolerance) to refine predictive models .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
Methodological Answer:
Dynamic Effects Analysis : Investigate restricted rotation in the sulfonamide group (C-S bond) causing non-equivalent protons. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 80°C) .
Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., D₂O exchange for NH protons).
X-ray Crystallography : Resolve ambiguities by determining the crystal structure, validating dihedral angles between aromatic rings .
Theoretical and Methodological Considerations
- Linking to Conceptual Frameworks : Anchor synthesis protocols to retrosynthetic analysis (e.g., disconnections at the sulfonamide bond) and frontier molecular orbital theory to rationalize reactivity .
- Handling Data Contradictions : Apply Bayesian statistics to weigh conflicting spectral vs. computational data, prioritizing empirical validation for critical parameters (e.g., bond lengths from crystallography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
